Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Description
Nomenclature and Structural Identification
This compound exists under several nomenclature systems, with its primary International Union of Pure and Applied Chemistry designation being trimethoxy-[3-(4-nitrophenoxy)propyl]silane. Alternative naming conventions include the descriptor "Benzene, 1-nitro-4-[3-(trimethoxysilyl)propoxy]-" which emphasizes the benzene ring substitution pattern and silyl linkage. The compound's molecular formula, C₁₂H₁₉NO₆Si, reflects its complex architecture incorporating twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, six oxygen atoms, and one silicon atom.
The structural identification reveals a multifunctional organosilicon compound characterized by three distinct reactive regions. The trimethoxy silyl group (-Si(OCH₃)₃) provides hydrolyzable alkoxy functionality essential for inorganic surface bonding. The propyl spacer chain (-CH₂CH₂CH₂-) serves as a flexible linker maintaining optimal molecular geometry, while the 4-nitrophenoxy terminal group introduces specific electronic properties and reactivity patterns. The compound's Simplified Molecular Input Line Entry System representation, COSi(OC)OC, provides a standardized notation for computational chemistry applications.
Physical characterization data establishes the molecular weight as 301.37 grams per mole, with computational modeling predicting a density of 1.1±0.1 grams per cubic centimeter. The boiling point calculation suggests 364.1±22.0 degrees Celsius at 760 millimeters of mercury, while the flash point determination indicates 174.0±22.3 degrees Celsius. These thermal properties reflect the compound's stability profile and processing considerations for industrial applications.
Historical Development in Organosilane Chemistry
The development of this compound represents the culmination of decades of organosilicon research that began with Charles Friedel and James Crafts' pioneering work in 1863. These early investigators synthesized the first organochlorosilane compounds and described "polysilicic acid ethers," establishing the foundational principles that would eventually lead to modern silane coupling agent technology. The systematic exploration of organosilicon chemistry continued through Frederic Stanley Kipping's extensive research in the early twentieth century, where he coined the term "silicone" and developed fundamental synthetic methodologies using Grignard reagents to produce alkylsilanes and arylsilanes.
The critical breakthrough that enabled compounds like this compound occurred in 1946, marking what historians consider the "Hydrosilylation Year". Three independent research groups in the adjoining states of New Jersey, New York, and Pennsylvania successfully developed catalytic addition reactions of silicon-hydrogen bonds to unsaturated carbon-carbon bonds. Mackenzie, Spialter, and Schoffman filed their seminal patent application on June 27, 1946, describing thermal reactions of hydridosilanes with alkenes and alkynes to form addition compounds. Simultaneously, Wagner and Strother at Union Carbide Corporation developed platinum-catalyzed processes for producing organic silicon compounds with silicon-carbon bonds.
The evolution toward specialized nitrophenoxy-substituted silanes emerged from the recognition that specific organic functional groups could impart unique properties to coupling agents. The incorporation of nitrophenoxy moieties provides enhanced reactivity profiles and specific electronic characteristics that distinguish this compound from simpler alkyl or vinyl silanes. The nitro group's electron-withdrawing properties influence both the hydrolysis behavior of the trimethoxy groups and the overall reactivity of the organic functional region.
Commercial development of trimethoxysilane-based coupling agents began with the recognition that methoxy groups hydrolyze more rapidly than ethoxy groups, providing superior reactivity with inorganic surfaces. The trimethoxy functionality offers high reactivity with substantial crosslinking density, enabling strong bonding with inorganic materials. This understanding led to the systematic development of various trimethoxy-substituted silanes, including the nitrophenoxy variant, each designed for specific application requirements.
Position Within Silane Coupling Agent Classifications
This compound occupies a specialized position within the broader classification system of silane coupling agents, which are fundamentally characterized by their dual reactive functionality. These compounds contain functional groups that bond with both organic and inorganic materials, serving as molecular bridges between dissimilar phases. The general structure of silane coupling agents follows the pattern X-R-Si(OR')₃, where X represents the organic functional group, R constitutes the hydrocarbon spacer, and OR' denotes the hydrolyzable alkoxy groups.
Within the primary classification categories, this compound belongs to the trimethoxy type, distinguished by its three methoxy groups attached to silicon. The trimethoxy classification exhibits high reactivity due to rapid hydrolysis characteristics, superior crosslinking density, and strong bonding capability with inorganic materials. This contrasts with ethoxy types that hydrolyze slowly and provide enhanced stability in compositions, or dialkoxy types that demonstrate good post-hydrolysis stability with straight-chain condensation product formation.
The nitrophenoxy functional group places this compound within a specialized subcategory of aromatic ether-linked silanes. Unlike conventional amino silanes, vinyl silanes, or epoxy silanes that represent major functional group categories, nitrophenoxy silanes constitute a niche classification designed for specific application requirements. The nitro group's electron-withdrawing properties differentiate these compounds from other aromatic-substituted silanes, influencing both reactivity patterns and final performance characteristics.
Comparative analysis with related compounds reveals distinct positioning advantages. Amino silanes, while versatile in coupling with various polymer resins, exhibit high alkalinity and reactivity that can limit application scope. Vinyl silanes excel in crosslinking thermoplastics but lack the specific electronic properties provided by nitro substitution. Epoxy silanes offer excellent adhesion promotion but may not provide the same level of chemical resistance imparted by nitrophenoxy groups.
| Silane Type | Hydrolysis Rate | Crosslinking Density | Primary Applications | Unique Properties |
|---|---|---|---|---|
| Trimethoxy | High | High | Strong inorganic bonding | Rapid reactivity |
| Triethoxy | Moderate | High | Stable compositions | Eco-friendly hydrolysis |
| Dimethoxy | Moderate | Moderate | Linear structures | Post-hydrolysis stability |
| Diethoxy | Low | Moderate | Extended pot life | Controlled reactivity |
The compound's position within multifunctional silane categories reflects its potential for enhanced performance compared to monomeric types. Multifunctional silanes demonstrate lower volatility, increased reaction sites with resins, and film-forming properties that enable primer applications. The nitrophenoxy variant combines these advantages with specific electronic and chemical resistance properties not available in conventional multifunctional formulations.
Industrial classification systems recognize this compound within the broader category of surface treatment agents specifically designed for inorganic substrate modification. These applications require compounds capable of improving dispersibility, hydrophobicity, and loading characteristics of fillers and reinforcing materials. The nitrophenoxy functionality provides unique advantages in applications requiring chemical resistance or specific electronic properties while maintaining the fundamental coupling agent performance characteristics.
Properties
IUPAC Name |
trimethoxy-[3-(4-nitrophenoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGDLUQBZRTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743582 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55339-45-2 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3-(4-nitrophenoxy)propyl)silane typically involves the reaction of 3-(4-nitrophenoxy)propyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include a solvent such as toluene or chlorobenzene and may require heating to facilitate the reaction. The process can be summarized as follows:
Reactants: 3-(4-nitrophenoxy)propyl alcohol and trimethoxysilane.
Catalyst: Acidic or basic catalyst to promote the reaction.
Solvent: Toluene or chlorobenzene.
Conditions: Heating to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of a fixed bed reactor with a silicon powder-nano-copper catalyst mixture is also common. This method is suitable for large-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(3-(4-nitrophenoxy)propyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can condense to form siloxane bonds.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
Chemical Applications
- Coupling Agent : Trimethoxy(3-(4-nitrophenoxy)propyl)silane is extensively used as a coupling agent in the synthesis of silane-based materials. It improves the adhesion properties of coatings and sealants, facilitating better bonding between different substrates .
- Silylation Reagent : The compound acts as a silylating agent for organic surfaces, enhancing their hydrophobicity and chemical resistance. This is particularly useful in the plastic industry for producing adhesion promoters .
Biological Applications
- Surface Modification : In biomedical research, this silane is applied for modifying surfaces of biosensors and medical devices. Its ability to form stable siloxane bonds allows for the immobilization of biomolecules, which is crucial for developing effective biosensors.
- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery systems due to its ability to create stable siloxane networks that can encapsulate therapeutic agents.
Industrial Applications
- Coatings and Adhesives : It is utilized in the production of advanced coatings, adhesives, and sealants that require enhanced mechanical strength and durability. Its incorporation into formulations improves performance characteristics such as water resistance and adhesion to substrates .
- Composite Materials : The compound enhances the mechanical properties of composite materials by improving interfacial adhesion between different phases, which is critical in applications ranging from construction to automotive industries .
Case Study 1: Surface Modification for Biosensors
In a study focusing on biosensor development, this compound was used to modify gold electrodes to enhance their sensitivity towards specific biomolecules. The silane facilitated the attachment of antibodies, resulting in improved detection limits for target analytes. This modification led to a significant increase in the biosensor's performance metrics, demonstrating its effectiveness in biomedical applications.
Case Study 2: Drug Delivery Systems
Research investigating novel drug delivery systems incorporated this compound into polymer matrices. The silane enhanced the stability and release profiles of encapsulated drugs, allowing for controlled release over extended periods. This application highlights its potential in pharmaceutical formulations aimed at improving therapeutic efficacy.
Chemical Reactions
This compound undergoes several important chemical reactions:
- Hydrolysis : The methoxy groups can be hydrolyzed to form silanol groups, which are reactive and can further participate in condensation reactions.
- Condensation : Silanol groups can condense to form siloxane bonds, leading to polymeric structures that are essential in various applications.
- Substitution Reactions : The nitrophenoxy group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound .
Mechanism of Action
The mechanism of action of Trimethoxy(3-(4-nitrophenoxy)propyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, improving the adhesion between different materials. The nitrophenoxy group can also participate in various chemical reactions, further enhancing the compound’s versatility.
Comparison with Similar Compounds
Table 1: Key Properties of Trimethoxy(3-(4-nitrophenoxy)propyl)silane and Structural Analogs
Reactivity and Surface Modification Efficiency
- Electron-Withdrawing Effects: The 4-nitrophenoxy group in the target compound may enhance electrophilicity compared to electron-donating groups (e.g., amino in NH₂-propyl silanes or epoxy in GPTMS). This could accelerate hydrolysis of methoxy groups or improve adhesion to polar substrates.
- Thermal Stability: GPTMS-grafted SiO₂ nanoparticles exhibit stability up to 380°C , while MPS-based composites show decomposition near 300°C . The nitro group’s thermal resilience is untested but may decompose at lower temperatures due to nitro’s labile nature.
- Agglomeration Control: GPTMS at 80 wt.% minimizes SiO₂ agglomeration , whereas MPS-functionalized SiO₂ (MPS-SNP) enhances dispersion in liquid crystal polymers . The bulkier 4-nitrophenoxy group might reduce agglomeration further but could also sterically hinder grafting.
Biological Activity
Trimethoxy(3-(4-nitrophenoxy)propyl)silane, an organosilicon compound with the molecular formula C12H19NO6Si, is recognized for its diverse applications in biochemical and industrial processes. Its unique structure allows it to function as a coupling agent and surface modifier, impacting various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in medicine and biotechnology.
Chemical Structure and Properties
- Molecular Formula : C12H19NO6Si
- CAS Number : 55339-45-2
- Functional Groups : Contains trimethoxy groups and a nitrophenoxy substituent, which contribute to its reactivity and interaction with biological molecules.
This compound interacts with biological systems primarily through:
- Covalent Bond Formation : The silane group can form covalent bonds with hydroxyl groups on proteins and enzymes, influencing their activity and stability.
- Surface Modification : It modifies the surface properties of biomaterials, enhancing their compatibility with biological tissues.
Cellular Interactions
The compound has been shown to affect various cellular processes:
- Enzyme Activity : It can inhibit or activate enzymes by modifying their active sites through covalent bonding.
- Cell Signaling : Changes in surface properties can alter cell signaling pathways, impacting gene expression and cellular metabolism.
Case Studies
- Surface Modification for Biomedical Applications :
- Drug Delivery Systems :
- The compound's ability to form stable siloxane bonds makes it a candidate for drug delivery systems, potentially improving the bioavailability of therapeutic agents.
Data Table: Biological Activity Overview
Q & A
Basic Questions
Q. What spectroscopic methods are used to confirm the synthesis of Trimethoxy(3-(4-nitrophenoxy)propyl)silane?
- Methodological Answer :
- FTIR : Detect characteristic peaks for nitro groups (~1520 cm⁻¹, asymmetric stretching; ~1350 cm⁻¹, symmetric stretching) and siloxane bonds (Si-O-C, ~1080 cm⁻¹).
- NMR : Use ¹H and ¹³C NMR to confirm the propyl linker and trimethoxy groups. For example, methoxy protons appear as a singlet at ~3.5 ppm in ¹H NMR.
- Mass Spectrometry : Exact mass analysis (301.090128 g/mol) via high-resolution mass spectrometry (HRMS) ensures molecular formula validation .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Emergency Protocols : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes. Follow GHS Category 1B guidelines for skin corrosion risks .
Q. What are the structural characteristics of this compound?
- Methodological Answer :
- Molecular Formula : C₁₂H₁₇NO₆Si.
- Key Features : A trimethoxy silane group (Si(OCH₃)₃) connected via a propyl chain to a 4-nitrophenoxy moiety. The nitro group (-NO₂) enhances reactivity in coupling reactions .
Advanced Research Questions
Q. How can researchers determine the optimal silane concentration for nanoparticle functionalization?
- Methodological Answer :
- Concentration Gradient : Test concentrations (e.g., 30–110 wt.%) and analyze outcomes via:
- TGA : Measure weight loss in the 130–380°C range to assess silane decomposition and grafting efficiency.
- XRD : Compare crystallite size changes; optimal concentrations (e.g., 80 wt.%) show increased peak height and minimal agglomeration.
- FE-SEM : Visualize nanoparticle diameter changes due to silane grafting .
Q. How to resolve contradictions in XRD data post-silanization?
- Methodological Answer :
- Peak Analysis : Increased peak width (e.g., at 110 wt.%) suggests silane precipitation rather than covalent bonding, leading to disordered atomic arrangements.
- Crystallite Size Calculation : Use the Scherrer equation. A 19.3% decrease in crystallite size (vs. pure nanoparticles) indicates incomplete functionalization .
Q. What methodologies assess the thermal stability of silane-functionalized materials?
- Methodological Answer :
- TGA under Nitrogen : Heat samples from 25–800°C at 10°C/min. Higher residual weight at 380°C correlates with effective silane grafting.
- DSC : Identify exothermic/endothermic events related to silane decomposition or crosslinking .
Q. How to design experiments to minimize nanoparticle agglomeration during silanization?
- Methodological Answer :
- Sonication : Disperse nanoparticles in solvent (e.g., ethanol) before silane addition.
- Surfactants : Use capping agents (e.g., CTAB) to stabilize nanoparticles.
- Optimized Concentration : Studies on analogous silanes show 80 wt.% minimizes agglomeration while maximizing surface coverage .
Q. How to evaluate silane-substrate interaction mechanisms at the molecular level?
- Methodological Answer :
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

